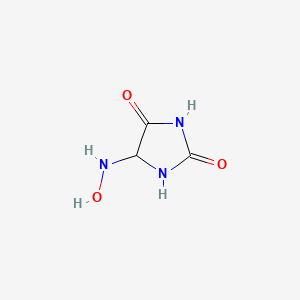![molecular formula C11H16O5 B14597528 3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid CAS No. 60203-64-7](/img/structure/B14597528.png)
3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid is a chemical compound known for its unique spiroketal structure. This compound is part of the spiroketal family, which is characterized by a spiro-connected cyclic ether and ketone. The presence of the spiroketal structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid typically involves the condensation of lactones with appropriate reagents. One common method involves the reaction of γ-hydroxy carboxylic acids with sodium ethoxide to form a dilactone, which is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. The resulting acid is then decarboxylated by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiroketal center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the spiroketal structure.
科学研究应用
3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, biolubricants, and as a catalyst in various chemical processes
作用机制
The mechanism of action of 3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The spiroketal structure allows for specific binding interactions, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved include enzymatic catalysis and receptor-mediated signaling .
相似化合物的比较
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Known for its use in curing diglycidylether of bisphenol A (DGEBA) with ytterbium triflate as an initiator.
1,4-Dioxaspiro[4.4]nonane: Evaluated for its thermophysical properties and used in various industrial applications.
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride: Used in organic synthesis and as a building block for more complex molecules.
Uniqueness
3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid stands out due to its specific spiroketal structure, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
属性
CAS 编号 |
60203-64-7 |
|---|---|
分子式 |
C11H16O5 |
分子量 |
228.24 g/mol |
IUPAC 名称 |
3-(9-methyl-8-oxo-1,4-dioxaspiro[4.4]nonan-9-yl)propanoic acid |
InChI |
InChI=1S/C11H16O5/c1-10(4-3-9(13)14)8(12)2-5-11(10)15-6-7-16-11/h2-7H2,1H3,(H,13,14) |
InChI 键 |
RDQJJVDOHAESRE-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)CCC12OCCO2)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)




![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)


![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)
![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)


![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)
